7-Methylimidazo[1,2-a]pyridine-2-carboxylic acid
Overview
Description
7-Methylimidazo[1,2-a]pyridine-2-carboxylic acid is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. This class of compounds is known for its diverse biological activities and applications in medicinal chemistry. The structure of this compound consists of a fused bicyclic system with an imidazole ring and a pyridine ring, along with a carboxylic acid functional group at the 2-position and a methyl group at the 7-position.
Mechanism of Action
Target of Action
7-Methylimidazo[1,2-a]pyridine-2-carboxylic acid is a derivative of imidazo[1,2-a]pyridine, which has been recognized for its wide range of applications in medicinal chemistry Imidazo[1,2-a]pyridine analogues have been reported to exhibit significant activity against multidrug-resistant tuberculosis (mdr-tb) and extensively drug-resistant tb (xdr-tb) . They have also been used as covalent anticancer agents .
Mode of Action
Imidazo[1,2-a]pyridine analogues have been used to develop covalent inhibitors . These inhibitors work by forming a covalent bond with their target, which can lead to irreversible inhibition of the target’s function .
Biochemical Pathways
It’s worth noting that imidazo[1,2-a]pyridine analogues have been associated with the inhibition of key enzymes in the tb pathogen, leading to its eradication .
Result of Action
Imidazo[1,2-a]pyridine analogues have been reported to show significant activity against mdr-tb and xdr-tb , indicating potential antimicrobial effects.
Biochemical Analysis
Biochemical Properties
7-Methylimidazo[1,2-a]pyridine-2-carboxylic acid plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been shown to interact with cytochrome P450 enzymes, which are involved in the metabolism of many xenobiotics and endogenous compounds. The nature of these interactions often involves the binding of this compound to the active site of the enzyme, leading to either inhibition or activation of the enzyme’s catalytic activity .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It can influence cell signaling pathways, gene expression, and cellular metabolism. For example, studies have shown that this compound can modulate the expression of genes involved in oxidative stress response and apoptosis. Additionally, this compound can affect cellular metabolism by altering the activity of key metabolic enzymes .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It can bind to specific biomolecules, leading to changes in their structure and function. For instance, it has been reported to inhibit the activity of certain kinases by binding to their ATP-binding sites. This inhibition can result in altered phosphorylation states of downstream targets, ultimately affecting various cellular processes. Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
The stability and degradation of this compound in laboratory settings are critical factors that influence its long-term effects on cellular function. Over time, this compound can undergo chemical degradation, leading to the formation of various metabolites. These metabolites can have different biological activities compared to the parent compound. In vitro and in vivo studies have shown that the effects of this compound can change over time, with some effects becoming more pronounced or diminishing as the compound degrades .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound may exhibit beneficial effects, such as antioxidant activity or modulation of metabolic pathways. At high doses, it can induce toxic or adverse effects, including hepatotoxicity and nephrotoxicity. Threshold effects have been observed in studies, where the biological activity of this compound changes significantly at certain concentration levels .
Metabolic Pathways
This compound is involved in several metabolic pathways. It can be metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites. These metabolites can further participate in different biochemical reactions, affecting metabolic flux and metabolite levels. The interaction of this compound with cofactors and other enzymes can also influence its metabolic fate .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the localization and accumulation of the compound in different cellular compartments. For example, certain transporters can facilitate the uptake of this compound into cells, while binding proteins can sequester it in specific tissues .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. This compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For instance, it may localize to the mitochondria, where it can influence mitochondrial function and energy metabolism. The localization of this compound can also affect its interactions with other biomolecules and its overall biological activity .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Methylimidazo[1,2-a]pyridine-2-carboxylic acid typically involves the condensation of 2-aminopyridine with various carbonyl compounds. One common method is the Groebke-Blackburn-Bienaymé reaction, which involves the use of 2-aminopyridine, an aldehyde, and an isocyanide. This multicomponent reaction proceeds under mild conditions and provides the desired imidazo[1,2-a]pyridine scaffold efficiently .
Industrial Production Methods: Industrial production of this compound may involve continuous flow systems and microreactor technology to enhance reaction efficiency and scalability . These methods allow for precise control over reaction conditions, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 7-Methylimidazo[1,2-a]pyridine-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the 2-position, where the carboxylic acid group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base.
Major Products:
Oxidation: Formation of corresponding carboxylate or ketone derivatives.
Reduction: Formation of alcohols or amines.
Substitution: Formation of esters, amides, or other substituted derivatives.
Scientific Research Applications
7-Methylimidazo[1,2-a]pyridine-2-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Industry: Utilized in the development of materials with specific electronic or photophysical properties.
Comparison with Similar Compounds
2,7-Dimethylimidazo[1,2-a]pyridine-3-carboxamide: Known for its anti-tuberculosis activity.
7-Methylimidazo[1,2-a]pyridine-2-carboxylic acid hydrochloride: A derivative with similar structural features but different physicochemical properties.
Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. The presence of the methyl group at the 7-position and the carboxylic acid group at the 2-position allows for targeted modifications and functionalizations, making it a versatile scaffold in medicinal chemistry .
Properties
IUPAC Name |
7-methylimidazo[1,2-a]pyridine-2-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O2/c1-6-2-3-11-5-7(9(12)13)10-8(11)4-6/h2-5H,1H3,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GWOWWQVYWZHBRI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=NC(=CN2C=C1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00360070 | |
Record name | 7-methylimidazo[1,2-a]pyridine-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00360070 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
80353-94-2 | |
Record name | 7-methylimidazo[1,2-a]pyridine-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00360070 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 7-methylimidazo[1,2-a]pyridine-2-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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